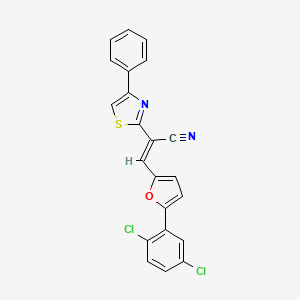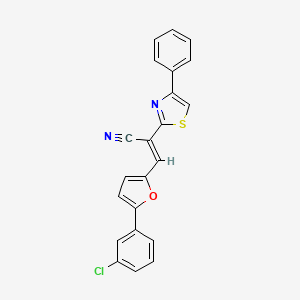![molecular formula C28H26N4O2S B7727812 4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B7727812.png)
4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile involves multiple steps, starting with the preparation of the pyrimidoquinoline core. This can be achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and temperature control to ensure optimal reaction rates and selectivity .
Scientific Research Applications
4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with cellular signaling pathways, affecting processes such as apoptosis, inflammation, and immune response .
Comparison with Similar Compounds
4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Pyrimidine derivatives: These compounds are known for their antiviral and anticancer activities and are used in the development of various therapeutic agents.
Benzonitrile derivatives:
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-16-4-6-18(7-5-16)15-35-27-31-25-24(26(34)32-27)22(19-10-8-17(14-29)9-11-19)23-20(30-25)12-28(2,3)13-21(23)33/h4-11,22H,12-13,15H2,1-3H3,(H2,30,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSHIGKRWJRVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CC(C4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CC(C4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727729.png)
![4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727733.png)
![3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B7727738.png)
![6-Bromo-2-[(E)-2-{5-[4-(ethoxycarbonyl)phenyl]furan-2-YL}ethenyl]quinoline-4-carboxylic acid](/img/structure/B7727750.png)


![2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727784.png)
![4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B7727790.png)
![5-(2,5-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727791.png)
![5-(3,4-dichlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727797.png)
![8,8-dimethyl-5-(4-nitrophenyl)-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727804.png)
![5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727807.png)
![2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B7727820.png)
![4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B7727828.png)
